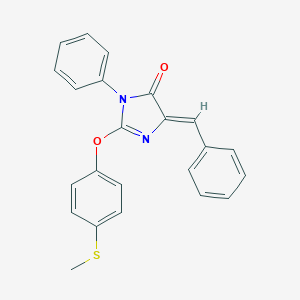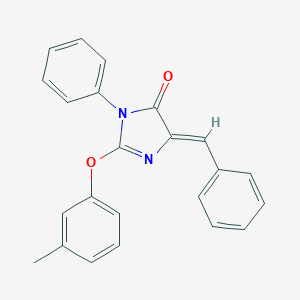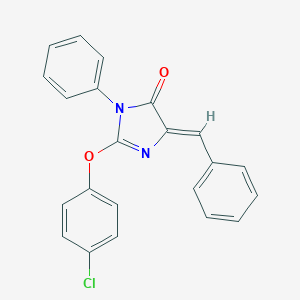![molecular formula C14H19BrO3 B296008 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde, also known as BHMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BHMB is a member of the aldehyde family and has a molecular formula of C13H19BrO3.
Wirkmechanismus
The mechanism of action of 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde is not well understood. However, studies have shown that 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde can induce apoptosis, or programmed cell death, in cancer cells. 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has also been found to inhibit the growth of cancer cells by interfering with their cell cycle.
Biochemical and Physiological Effects:
3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has been found to have biochemical and physiological effects on cancer cells. Studies have shown that 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde can induce oxidative stress in cancer cells, leading to their death. 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has also been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. However, 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous environments. 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde. One direction is to further investigate its potential as an anticancer agent. This could involve studying its mechanism of action in more detail and testing its effectiveness in animal models. Another direction is to explore its potential applications in material science. This could involve synthesizing new materials using 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde as a building block. Finally, there is potential for 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde to be used in the development of new drugs for other diseases beyond cancer.
Synthesemethoden
The synthesis method of 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde involves a three-step process. The first step involves the reaction of 4-methoxybenzaldehyde with potassium carbonate in dimethylformamide (DMF) to form the corresponding carboxylic acid. The second step involves the reaction of the carboxylic acid with 6-bromohexanol in the presence of thionyl chloride to form the corresponding ester. The final step involves the reaction of the ester with sodium hydroxide in ethanol to form 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has been found to have potential applications in various fields of scientific research. In the field of organic chemistry, 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde can be used as a starting material for the synthesis of other organic compounds. In the field of medicinal chemistry, 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has been studied for its potential as an anticancer agent. In the field of material science, 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde can be used as a building block for the synthesis of new materials.
Eigenschaften
Molekularformel |
C14H19BrO3 |
|---|---|
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
3-(6-bromohexoxy)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H19BrO3/c1-17-13-7-6-12(11-16)10-14(13)18-9-5-3-2-4-8-15/h6-7,10-11H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
LEPAKDKRBICGQV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=O)OCCCCCCBr |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=O)OCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






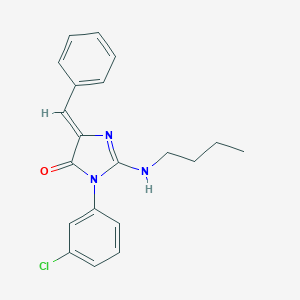
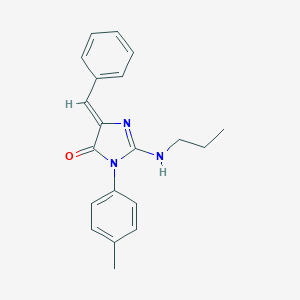


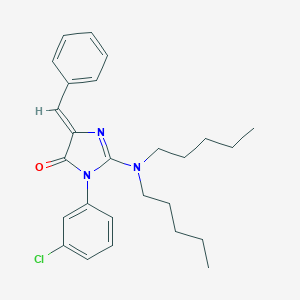


![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
